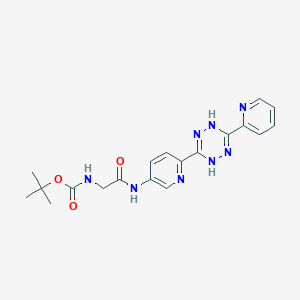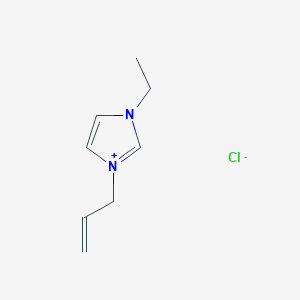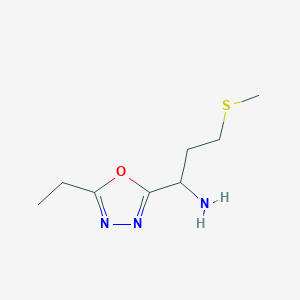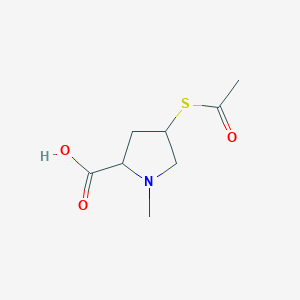
Py-2H-Tetrazine-Py-NHBoc
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Py-2H-Tetrazine-Py-NHBoc: (Chemical name: Pyridine-2H-tetrazine-pyridine-NH-Boc) is a chemical reagent known for its unique chemical structure and properties. It consists of a pyridine group, a tetrazine moiety, and a Boc-protected amine group. This compound is widely used in click chemistry reactions, particularly in bioorthogonal chemistry, due to its ability to form stable conjugates with strained alkenes and alkynes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Py-2H-Tetrazine-Py-NHBoc typically involves the following steps:
Formation of the Tetrazine Moiety: The tetrazine ring is synthesized through a series of reactions starting from hydrazine derivatives and nitriles.
Attachment of Pyridine Groups: The pyridine groups are introduced through nucleophilic substitution reactions.
Boc Protection: The amine group is protected using Boc anhydride to prevent unwanted reactions during subsequent steps.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis procedures. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated synthesis systems to ensure consistent quality .
Analyse Des Réactions Chimiques
Types of Reactions:
Click Chemistry Reactions: Py-2H-Tetrazine-Py-NHBoc undergoes inverse electron-demand Diels-Alder reactions with strained alkenes and alkynes, forming stable triazole rings.
Substitution Reactions: The pyridine groups can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Reagents: Strained alkenes, alkynes, Boc anhydride, hydrazine derivatives, nitriles.
Major Products:
Triazole Rings: Formed through click chemistry reactions.
Functionalized Pyridine Derivatives: Resulting from substitution reactions.
Applications De Recherche Scientifique
Chemistry:
Click Chemistry: Used in the synthesis of complex molecules through bioorthogonal reactions.
Molecular Probes: Employed in the development of fluorescent probes for imaging applications.
Biology:
Bioconjugation: Utilized for labeling biomolecules such as proteins and nucleic acids.
Drug Delivery: Facilitates targeted drug delivery by conjugating therapeutic agents to specific biomolecules.
Medicine:
Diagnostic Imaging: Applied in the development of imaging agents for diagnostic purposes.
Therapeutic Agents: Explored for its potential in targeted cancer therapies.
Industry:
Material Science: Used in the synthesis of functional materials with specific properties.
Polymer Chemistry: Incorporated into polymers to introduce reactive sites for further modification.
Mécanisme D'action
Mechanism: Py-2H-Tetrazine-Py-NHBoc exerts its effects through bioorthogonal click chemistry reactions. The tetrazine moiety reacts with strained alkenes and alkynes, forming stable triazole rings. This reaction is highly specific and occurs under mild conditions, making it suitable for biological applications .
Molecular Targets and Pathways:
Comparaison Avec Des Composés Similaires
Tetrazine Amine: Similar in structure but lacks the Boc-protected amine group.
Me-Tetrazine Amine: A methylated version of tetrazine amine.
DiPy-Tetrazine-Amine: Contains two pyridine groups attached to the tetrazine moiety.
Uniqueness: Py-2H-Tetrazine-Py-NHBoc is unique due to its combination of a tetrazine moiety, pyridine groups, and a Boc-protected amine. This structure provides versatility in click chemistry reactions and allows for selective bioconjugation and functionalization .
Propriétés
Formule moléculaire |
C19H22N8O3 |
|---|---|
Poids moléculaire |
410.4 g/mol |
Nom IUPAC |
tert-butyl N-[2-oxo-2-[[6-(6-pyridin-2-yl-1,4-dihydro-1,2,4,5-tetrazin-3-yl)pyridin-3-yl]amino]ethyl]carbamate |
InChI |
InChI=1S/C19H22N8O3/c1-19(2,3)30-18(29)22-11-15(28)23-12-7-8-14(21-10-12)17-26-24-16(25-27-17)13-6-4-5-9-20-13/h4-10H,11H2,1-3H3,(H,22,29)(H,23,28)(H,24,25)(H,26,27) |
Clé InChI |
KNBKJTLCQAJECX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCC(=O)NC1=CN=C(C=C1)C2=NNC(=NN2)C3=CC=CC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![n-(1-Methylbenzo[f]quinazolin-3-yl)guanidine](/img/structure/B14802521.png)
![(13S,17R)-13-methyl-17-prop-2-enyl-2,3,6,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B14802529.png)
![(2S)-1-[(1S)-1-[Bis(1,1-dimethylethyl)phosphino]ethyl]-2-(diphenylphosphino)ferrocene](/img/structure/B14802543.png)


![methyl 4-[(2,3-dihydro-1H-indol-1-ylcarbonothioyl)amino]-4-oxobutanoate](/img/structure/B14802558.png)

![tert-butyl N-[4-[2-[(2,2-dimethyl-4-oxo-1-sulfooxyazetidin-3-yl)amino]-2-oxoacetyl]-1,3-thiazol-2-yl]carbamate](/img/structure/B14802563.png)

![3-[(Prop-2-yn-1-yl)amino]-2,3-dihydro-1H-inden-5-yl ethyl(methyl)carbamate](/img/structure/B14802578.png)
![Cyclopropanecarboxylic acid, 2-[3-amino-4-[bis(2-methylpropyl)amino]phenyl]-, ethyl ester, (1S,2R)-](/img/structure/B14802579.png)
![N-{[4-(prop-2-en-1-ylsulfamoyl)phenyl]carbamothioyl}furan-2-carboxamide](/img/structure/B14802584.png)
![Cyclohexaneacetic acid, 4-[[(1,1-dimethylethoxy)carbonyl][2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]amino]-, trans-](/img/structure/B14802591.png)
